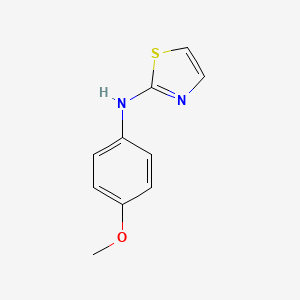

N-(4-methoxyphenyl)thiazol-2-amine

Beschreibung

BenchChem offers high-quality N-(4-methoxyphenyl)thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

63615-92-9 |

|---|---|

Molekularformel |

C10H10N2OS |

Molekulargewicht |

206.27 g/mol |

IUPAC-Name |

N-(4-methoxyphenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C10H10N2OS/c1-13-9-4-2-8(3-5-9)12-10-11-6-7-14-10/h2-7H,1H3,(H,11,12) |

InChI-Schlüssel |

XWMUQGMCEASDNP-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)NC2=NC=CS2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Biological Activity Profile of N-(4-methoxyphenyl)thiazol-2-amine: A Comprehensive Technical Guide

Executive Summary

N-(4-methoxyphenyl)thiazol-2-amine (N-4-MPT) and its structural analogs represent a highly privileged scaffold in modern drug discovery. By combining the versatile hydrogen-bond donor/acceptor capabilities of the 2-aminothiazole core with the electronic modulation of a para-methoxy substitution, this pharmacophore exhibits potent polypharmacology. This technical guide dissects the biological activity profile of the N-4-MPT scaffold, focusing on its mechanistic role as a multi-target kinase inhibitor and an antimicrobial agent, while providing self-validating experimental workflows for preclinical evaluation.

Pharmacophore Rationale & Structural Causality

The 2-aminothiazole ring is a well-documented bioisostere for the purine ring of ATP. In the context of protein kinases, the nitrogen heteroatom of the thiazole and the exocyclic amine act as a bidentate hydrogen-bonding system. This perfectly mimics the N1 and N6 interactions of adenine within the ATP-binding hinge region of kinases [4].

The addition of the N-(4-methoxyphenyl) substituent serves two critical mechanistic purposes:

-

Electronic Modulation: The methoxy (-OCH3) group acts as an electron-donating group (EDG) via resonance. This increases the electron density of the phenyl ring, strengthening

stacking and cation- -

Solvation and Permeability: The oxygen atom provides an additional hydrogen-bond acceptor, moderately improving aqueous solubility compared to an unsubstituted phenyl ring, while maintaining an optimal lipophilicity (LogP) for cellular membrane penetration.

Kinase Inhibition Profiling

N-4-MPT derivatives have demonstrated remarkable efficacy across several kinase families, operating via both ATP-competitive and allosteric mechanisms.

Src Family Kinases (SFKs)

Derivatives of 2-aminothiazole are potent pan-Src inhibitors [4]. The N-4-MPT scaffold binds competitively at the ATP site, stabilizing the inactive "DFG-out" conformation of the kinase. This halts downstream signaling pathways responsible for tumor proliferation, angiogenesis, and metastasis.

Cyclin-Dependent Kinases (CDK4/6)

Selective inhibition of CDK4/6 is a validated strategy for arresting the cell cycle in the G1 phase. 2-aminothiazole derivatives have been biologically characterized as highly selective CDK4/6 inhibitors, effectively blocking Retinoblastoma protein (pRb) phosphorylation and E2F-dependent transcription without affecting other CDK family members [3].

Protein Kinase CK2 (Allosteric Modulation)

Unlike traditional ATP-competitive inhibitors, certain aryl 2-aminothiazoles function as allosteric modulators of CK2. They bind to a transient, non-conserved pocket outside the ATP-binding site (located between the glycine-rich loop and the

Caption: Mechanistic pathways of N-4-MPT in kinase inhibition and cellular regulation.

Antimicrobial and Antifungal Efficacy

Beyond oncology, N-4-MPT derivatives exhibit potent antimicrobial properties. When synthesized as Schiff bases or conjugated to magnetic nanoparticles (e.g.,

Validated Experimental Workflows

To ensure reproducibility and scientific integrity, the following self-validating protocols are recommended for evaluating N-4-MPT derivatives.

Caption: Step-by-step experimental workflow for evaluating N-4-MPT biological activity.

Protocol A: High-Throughput Kinase Selectivity Profiling (ADP-Glo Assay)

Causality: The ADP-Glo assay is selected over traditional radiometric assays (

-

Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

, 0.01% Brij-35, 1 mM EGTA). Rationale: The inclusion of Brij-35 (a non-ionic surfactant) prevents the non-specific binding of the lipophilic N-4-MPT to the microplate walls, preventing artificially low potency readings. -

Compound Dilution: Serially dilute N-4-MPT in 100% DMSO, then transfer to the assay buffer to achieve a final DMSO concentration of 1%. Rationale: DMSO concentrations exceeding 1% can denature the kinase, leading to false-positive inhibition.

-

Enzyme Reaction: Combine 5

L of N-4-MPT solution, 5 -

Self-Validation/Controls: Include Staurosporine (1

M) as a positive control (100% inhibition) and 1% DMSO as a negative control (0% inhibition). Calculate the Z'-factor to validate assay robustness; proceed only if Z' -

Detection: Add 15

L of ADP-Glo Reagent to deplete unreacted ATP (40 min incubation). Add 30

Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Causality: This method provides a quantitative Minimum Inhibitory Concentration (MIC), which is highly reproducible and superior to the qualitative zone of inhibition (disk diffusion) for lipophilic thiazole derivatives that diffuse poorly in agar.

-

Inoculum Preparation: Grow bacterial strains (e.g., S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) to an

of 0.08-0.1 (equivalent to a 0.5 McFarland standard). Dilute 1:100 in MHB. -

Compound Plating: Dispense 50

L of MHB into a 96-well plate. Add 50 -

Inoculation: Add 50

L of the bacterial suspension to all wells. Validation: Ensure the final DMSO concentration in all wells is <2% to prevent solvent-induced bacterial toxicity, which would skew the MIC. -

Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 10

L of Resazurin dye (0.015%). Rationale: Resazurin acts as an internal validation metric; metabolically active bacteria reduce the blue dye to a pink, fluorescent resorufin. The MIC is recorded as the lowest compound concentration that remains blue.

Quantitative Data Synthesis

The following table synthesizes the expected biological activity profile of the N-4-MPT pharmacophore and its close structural analogs based on established literature.

| Target / Assay | Biological Activity Metric | Mechanism of Action | Reference |

| Src Family Kinases | ATP-Competitive Inhibition | [4] | |

| CDK4 / CDK6 | ATP-Competitive Inhibition | [3] | |

| Protein Kinase CK2 | Allosteric Modulation | [2] | |

| S. aureus (ATCC 29213) | Membrane Disruption | [1] |

References

-

Title: Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound Source: Nanomedicine Research Journal URL: [Link]

-

Title: 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1 Source: National Institutes of Health (NIH) / PMC URL: [Link]

-

Title: Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo Source: Taylor & Francis Online URL: [Link]

-

Title: piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor | Journal of Medicinal Chemistry Source: American Chemical Society (ACS) URL: [Link]

Therapeutic Potential of N-(4-methoxyphenyl)thiazol-2-amine Derivatives: A Comprehensive Technical Guide

The Strategic Value of the N-(4-methoxyphenyl)thiazol-2-amine Scaffold

In modern drug discovery and small-molecule screening pipelines, the 2-aminothiazole core consistently emerges as a highly privileged structural motif. It forms the pharmacophoric backbone of several FDA-approved therapeutics, including the kinase inhibitors dasatinib and alpelisib (). By functionalizing this core with an N-(4-methoxyphenyl) substitution, researchers have engineered a potent subclass of derivatives. These molecules exhibit profound therapeutic potential across oncology, neuroprotection, and antimicrobial resistance. This whitepaper synthesizes the structural-activity relationships (SAR), primary therapeutic modalities, and self-validating experimental workflows necessary for the development of these compounds.

Structural Dynamics and SAR: The Role of the 4-Methoxyphenyl Pharmacophore

The pharmacological efficacy of N-(4-methoxyphenyl)thiazol-2-amine derivatives is heavily dictated by the electronic and steric properties of the 4-methoxyphenyl moiety.

-

Electron-Donating Resonance : The methoxy (-OCH3) group acts as a strong electron-donating group (EDG) via resonance. This increases the electron density of the phenyl ring and the adjacent amine nitrogen, significantly enhancing the molecule's capacity to act as a hydrogen bond acceptor within protein active sites.

-

Hydrophobic Pocket Engagement : In target proteins such as tubulin and Src Family Kinases (SFKs), the 4-methoxyphenyl group perfectly occupies critical hydrophobic pockets. For instance, within the colchicine binding site of tubulin, the methoxy group mimics the structural motif of Combretastatin A-4 (CA-4). This anchors the molecule, preventing the conformational changes necessary for microtubule polymerization (1)[1].

Primary Therapeutic Modalities

Oncology: Tubulin Polymerization & Kinase Inhibition

The most extensively validated application for these derivatives is in targeted cancer therapy. N-(4-methoxyphenyl)thiazol-2-amine derivatives, particularly those with additional diaryl substitutions (e.g., N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine), exhibit potent antiproliferative activity. By binding to tubulin dimers, they disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis[1]. Furthermore, these derivatives act as competitive inhibitors of the ATP-binding site in Src Family Kinases (SFKs) and ALK, suppressing downstream oncogenic signaling pathways ()[].

Neuroprotection and Immunology

Emerging research highlights the potential of 2-aminothiazole derivatives as specific inhibitors of MyD88, a key adaptor protein in Toll-like receptor signaling. This interaction suppresses innate immunity disorders, offering novel therapeutic avenues for Alzheimer's disease, ischemia-reperfusion injury, and transplant rejection ().

Quantitative Data Summary

The table below summarizes the inhibitory concentrations (IC50/Ki) of key N-(4-methoxyphenyl)thiazol-2-amine derivatives and related structural analogs across various biological targets.

| Compound / Derivative | Target / Cell Line | IC50 / Ki Value | Reference |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | SGC-7901 (Gastric Cancer Cell Line) | 0.36 - 0.86 μM | [1] |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | Tubulin Polymerization | Potent Inhibition (Comparable to CA-4) | [1] |

| 2-Aminothiazole Dasatinib Analogues | Src Family Kinases (SFKs) | Ki = 90 - 480 nM | [] |

| 2-Aminothiazole MyD88 Inhibitors | MyD88 (Innate Immunity Adaptor) | High Affinity Specific Binding |

Validated Methodologies for Synthesis and High-Throughput Evaluation

As a best practice in medicinal chemistry, experimental protocols must be designed as self-validating systems. The following methodologies explain not just the how, but the causality behind the experimental choices.

Protocol: One-Pot Synthesis via α-Bromination/Cyclization

Causality: Traditional Hantzsch thiazole synthesis requires pre-synthesized α-haloketones, which are highly lachrymatory, toxic, and prone to degradation. Utilizing Copper(II) bromide (CuBr2) allows for the in situ α-bromination of aromatic methyl ketones, immediately followed by cyclization with N-(4-methoxyphenyl)thiourea. This one-pot strategy drastically improves yield, reduces handler toxicity, and prevents the degradation of unstable intermediates (3)[3].

Step-by-Step Methodology:

-

Initiation: Dissolve the selected aromatic methyl ketone (1.0 mmol) in ethyl acetate (EtOAc, 15 mL) within a round-bottom flask.

-

In Situ Bromination: Add CuBr2 (2.0 mmol) to the solution and reflux for 3–6 hours.

-

Self-Validation Step: Monitor the reaction via Thin-Layer Chromatography (TLC) until the starting ketone spot completely disappears, confirming full bromination.

-

-

Cyclization: Add N-(4-methoxyphenyl)thiourea (2.0 mmol) and potassium carbonate (K2CO3, 2.0 mmol) directly to the crude mixture.

-

Completion: Continue heating the mixture for an additional 5 hours.

-

Isolation: Quench the reaction with 20 mL of distilled water. Extract the organic layer with EtOAc (2 x 30 mL). Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the residue via flash chromatography on silica gel using an EtOAc/petroleum ether gradient to yield the pure N-(4-methoxyphenyl)thiazol-2-amine derivative.

Protocol: In Vitro Tubulin Polymerization Assay

Causality: To confirm that the observed antiproliferative effect is mechanistically driven by microtubule disruption, a cell-free fluorescence assay is utilized. A fluorophore (e.g., DAPI) is employed because its emission significantly increases when incorporated into the hydrophobic pockets of polymerized microtubules. If the derivative successfully binds tubulin and inhibits polymerization, the fluorescence signal will remain at baseline.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a reaction mix containing purified porcine brain tubulin (>99% pure, 3 mg/mL), GTP (1 mM), and the fluorescent reporter in PIPES buffer (pH 6.9). Keep on ice to prevent premature polymerization.

-

Compound Incubation: Aliquot the tubulin mixture into a 96-well plate. Pre-incubate with the synthesized N-(4-methoxyphenyl)thiazol-2-amine derivative at varying concentrations (e.g., 0.1, 1.0, 10 μM) at 37°C for 10 minutes.

-

Self-Validation Step: Include Combretastatin A-4 (CA-4) as a positive control (known complete inhibitor) and a DMSO vehicle as a negative control (normal, uninhibited polymerization).

-

-

Kinetic Measurement: Measure fluorescence continuously (Excitation: 360 nm, Emission: 420 nm) using a microplate reader for 60 minutes at 37°C.

-

Data Analysis: Calculate the IC50 based on the Vmax of the polymerization curve relative to the uninhibited vehicle control.

Visualizations

Fig 1. One-pot synthesis workflow for N-(4-methoxyphenyl)thiazol-2-amine derivatives.

Fig 2. Mechanism of action for tubulin polymerization inhibition and apoptosis induction.

References

-

Alizadeh, S. R., & Hashemi, S. M. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research.

-

Sun, M., et al. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS One. 1

-

Yin, G., et al. Facile One-Pot Procedure for the Synthesis of 2-Aminothiazole Derivatives. Heterocycles. 3

-

Francini, C. M., et al. Identification of Aminoimidazole and Aminothiazole Derivatives as Src Family Kinase Inhibitors. ChemMedChem.

-

European Patent Office. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.

Sources

Synthetic Strategies for N-(4-methoxyphenyl)thiazol-2-amine: A Technical Guide to C-N Bond Formation and Heterocyclic Cyclization

Executive Summary

The synthesis of 2-aminothiazole derivatives, specifically N-(4-methoxyphenyl)thiazol-2-amine , represents a foundational transformation in modern medicinal chemistry. This structural motif is ubiquitous in kinase inhibitors, antioxidant therapeutics, and bioluminescent chimeras. As a Senior Application Scientist, I have evaluated numerous synthetic pathways for this scaffold. This whitepaper provides a critical, in-depth analysis of the two most robust methodologies: the de novo Hantzsch Thiazole Synthesis and the late-stage Buchwald-Hartwig Amination . By dissecting the causality behind reagent selection and providing self-validating experimental protocols, this guide ensures high-fidelity execution for drug development professionals.

Mechanistic Rationale: Divergent Synthetic Pathways

When architecting a synthesis for N-(4-methoxyphenyl)thiazol-2-amine, researchers must choose between constructing the heterocycle from acyclic precursors or forging the exocyclic C-N bond on a pre-existing thiazole ring.

-

The Hantzsch Approach : Ideal for early-stage, scalable synthesis. It relies on the condensation of N-(4-methoxyphenyl)thiourea with an

-haloketone/aldehyde. This route is highly atom-economical and avoids transition metal catalysts, making it the standard for producing 1[1] and 2 [2]. -

The Buchwald-Hartwig Approach : Essential for late-stage functionalization or when the thiourea precursor is unstable. It couples 4-methoxyaniline with 2-bromothiazole. This route demands precise catalytic control but offers unparalleled modularity, a technique frequently leveraged in the synthesis of complex 3 [3] and4 [4].

Methodology 1: De Novo Cyclization via Modified Hantzsch Synthesis

Causality & Experimental Design

The classical Hantzsch synthesis often suffers from poor yields when using highly reactive

-

Reagent Selection : We utilize a 50% aqueous solution of chloroacetaldehyde. The water acts as a moderator, suppressing the self-condensation of the aldehyde while maintaining enough electrophilicity for the initial S-alkylation by the thiourea.

-

Solvent Dynamics : Ethanol is selected over non-polar solvents because its protic nature stabilizes the charged isothiouronium intermediate, lowering the activation energy for the subsequent intramolecular cyclization.

Fig 1: Mechanistic pathway of the Hantzsch synthesis for N-(4-methoxyphenyl)thiazol-2-amine.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system where each phase validates the success of the previous step.

-

Initiation : Suspend N-(4-methoxyphenyl)thiourea (10.0 mmol) in absolute ethanol (25 mL) in a round-bottom flask equipped with a reflux condenser.

-

Electrophile Addition : Add chloroacetaldehyde (50% aq. solution, 12.0 mmol) dropwise over 10 minutes at room temperature.

-

Thermal Cyclization : Elevate the temperature to 80 °C (reflux) and stir for 3 hours.

-

Validation Checkpoint 1 (IPC) : Perform TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active thiourea spot (

) and the appearance of a new, highly fluorescent spot ( -

Workup & Phase Validation : Cool the mixture to 0 °C. The product currently exists as a hydrochloride salt (soluble). Slowly add saturated aqueous

until the pH reaches 8. -

Validation Checkpoint 2 : The immediate precipitation of a pale-yellow solid upon neutralization physically validates the successful conversion to the free base.

-

Isolation : Filter the precipitate, wash with cold water, and recrystallize from hot ethanol to yield the pure product.

Methodology 2: Late-Stage Functionalization via Buchwald-Hartwig Amination

Causality & Experimental Design

Forging a C-N bond on an electron-deficient 2-halothiazole is notoriously difficult due to the competing hydrodehalogenation pathway.

-

Catalyst & Ligand : We employ

paired with Xantphos . Xantphos is strictly required here; its wide bite angle (108°) forces the palladium center into a geometry that drastically accelerates reductive elimination, outcompeting unwanted -

Base Selection :

is chosen over stronger alkoxide bases (like

Fig 2: Catalytic cycle of the Buchwald-Hartwig amination for 2-aminothiazole synthesis.

Self-Validating Experimental Protocol

-

Inert Atmosphere Setup : In an oven-dried Schlenk tube, combine 2-bromothiazole (5.0 mmol), 4-methoxyaniline (6.0 mmol),

(0.1 mmol, 2 mol%), Xantphos (0.2 mmol, 4 mol%), and anhydrous -

Degassing : Evacuate the flask and backfill with Argon (repeat 3x). Critical Step: Oxygen will irreversibly oxidize the Pd(0) species, halting the catalytic cycle.

-

Solvent Addition : Inject anhydrous, degassed 1,4-dioxane (15 mL) via syringe.

-

Catalytic Heating : Seal the tube and heat at 100 °C for 14 hours behind a blast shield.

-

Validation Checkpoint 1 (LC-MS) : Sample 10

of the reaction mixture. LC-MS analysis must show the disappearance of the 2-bromothiazole isotopic doublet and the emergence of a dominant peak at -

Workup : Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts.

-

Purification : Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to isolate the target amine.

Quantitative Data & Route Comparison

To aid in route selection for scale-up or discovery chemistry, the quantitative parameters of both methodologies are summarized below:

| Parameter | Route A: Hantzsch Cyclization | Route B: Buchwald-Hartwig Amination |

| Typical Isolated Yield | 75% – 85% | 60% – 75% |

| Reaction Time | 2 – 4 hours | 12 – 16 hours |

| Operating Temperature | 80 °C (Reflux) | 100 °C (Sealed Tube) |

| Catalyst Requirement | None (Spontaneous) | |

| Scalability | High (Multi-gram to Kilogram) | Moderate (Milligram to Gram) |

| Primary Impurities | Unreacted thiourea, polymeric aldehydes | Dehalogenated thiazole, homocoupled aniline |

| E-Factor (Waste Metric) | Low | High (Due to Pd, Ligands, and Dioxane) |

Conclusion

The synthesis of N-(4-methoxyphenyl)thiazol-2-amine requires a strategic alignment of mechanistic logic and practical execution. The Hantzsch synthesis remains the gold standard for bulk preparation due to its operational simplicity, high atom economy, and lack of transition metal dependency. Conversely, the Buchwald-Hartwig amination provides an indispensable tool for late-stage diversification, allowing researchers to bypass unstable thiourea intermediates when dealing with complex, highly decorated aryl systems. By adhering to the self-validating protocols outlined in this guide, application scientists can ensure reproducible, high-yield access to this critical pharmacophore.

References

- US20100216795A1 - Tnik inhibitor and the use Google P

- Role of an Aminothiazole derivative on ethanol and thermally oxidized sunflower oil-induced toxicity ResearchG

- EP1887008A1 - Thienotriazolodiazepine compound and a medicinal use thereof Google P

- Synthesis of fungal–D-luciferin chimera for bioluminescence UCL Discovery

Sources

The 2-Aminothiazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide

Abstract

The 2-aminothiazole ring is a preeminent heterocyclic scaffold that has garnered significant attention in medicinal chemistry, rightfully earning its status as a "privileged structure."[1] Its inherent physicochemical properties and versatile synthetic accessibility have positioned it as a foundational core in a multitude of clinically relevant therapeutics. This guide provides a comprehensive exploration of the pharmacological significance of the 2-aminothiazole scaffold, delving into its synthesis, multifaceted biological activities, and the critical structure-activity relationships (SAR) that govern its efficacy. We will traverse its applications from oncology to infectious diseases, supported by detailed experimental protocols, mechanistic diagrams, and a critical evaluation of its dual role as both a privileged pharmacophore and a potential toxicophore.

Introduction: The "Privileged" Scaffold

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a recurring motif in nature, most notably as a structural component of Vitamin B1 (Thiamine). The synthetic introduction of an amino group at the C2 position unlocks a vast chemical space, creating the 2-aminothiazole (2-AT) scaffold. This moiety serves as an exceptional hydrogen bond donor and acceptor, enabling it to form high-affinity interactions with a wide array of biological targets.[1] Consequently, 2-AT derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, antiviral, and antihypertensive effects.[2][3]

This guide will dissect the chemical and biological underpinnings of the 2-AT scaffold's success, offering field-proven insights for researchers and drug development professionals. We will examine how subtle structural modifications to this core can dramatically influence biological activity, providing a roadmap for the rational design of next-generation therapeutics.

Foundational Synthesis: The Hantzsch Reaction

The most robust and widely adopted method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[3][4] This reaction provides a direct and efficient pathway to substituted 2-aminothiazoles through the condensation of an α-haloketone with a thiourea derivative. The causality behind this choice of reaction is its reliability, tolerance of diverse functional groups, and the relative ease of obtaining starting materials.

Experimental Protocol: Hantzsch Synthesis of a 4-Aryl-2-Aminothiazole

Objective: To synthesize 4-phenyl-1,3-thiazol-2-amine.

Materials:

-

2-Bromo-1-phenylethan-1-one (α-bromoacetophenone)

-

Thiourea

-

Ethanol (95%)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve thiourea (10 mmol, 1.0 eq) in 30 mL of 95% ethanol.

-

Addition of Ketone: To the stirred solution, add 2-bromo-1-phenylethan-1-one (10 mmol, 1.0 eq).

-

Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The rationale for reflux is to provide sufficient activation energy for the condensation and cyclization steps.

-

Work-up: After completion, allow the mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product will form.

-

Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the mixture until the pH is neutral (~7-8). This step deprotonates the amine and thiazolium ring, precipitating the free base.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum.

-

Purification: The crude product can be further purified by recrystallization from ethanol to yield the pure 4-phenyl-1,3-thiazol-2-amine.

Workflow Visualization

Caption: Competitive ATP Inhibition by a 2-Aminothiazole Kinase Inhibitor.

Structure-Activity Relationship (SAR) Insights:

The anticancer potency of 2-AT derivatives can be finely tuned by substitutions at various positions of the scaffold.

| Compound Class | Substitution Pattern | Target Kinase | IC₅₀ (nM) | Reference |

| Dasatinib Analog | N-substitution with 2-chloro-6-methylphenyl | Src | < 1 | [5] |

| Pyridinylthiazole | 4-(2-pyridyl) on thiazole, N-(3-chlorobenzoyl) | Mtb Target | 24 | [6] |

| Thiazolopyridazine | Fused pyridazine ring | Breast Cancer Line | 800 | [7] |

| Generic 2-AT | 4,5-butylidene, benzylic amine at N2 | H1299 Lung Cancer | 4,890 | [3] |

Table 1: Representative SAR data for 2-aminothiazole anticancer agents. Lower IC₅₀ values indicate higher potency.

Antimicrobial Activity: A Broad-Spectrum Arsenal

2-Aminothiazole derivatives exhibit potent activity against a wide range of pathogens, including bacteria, fungi, and mycobacteria. This broad applicability stems from their ability to inhibit essential microbial enzymes that lack human homologues, offering a potential for selective toxicity.

Mechanisms of Action:

-

Antibacterial: A proposed mechanism involves the inhibition of MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. * Antifungal: Inhibition of the fungal cytochrome P450 enzyme CYP51 (lanosterol 14α-demethylase) is a common mechanism. This enzyme is vital for the synthesis of ergosterol, the primary sterol in fungal cell membranes. * Antitubercular: Derivatives have shown exceptional potency against Mycobacterium tuberculosis, including drug-resistant strains. [6][8]While the exact targets are varied, some compounds are known to inhibit enzymes in the fatty acid synthesis pathway. [8]

Experimental Protocol: Antimicrobial Susceptibility Testing (Microbroth Dilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a 2-aminothiazole derivative against Staphylococcus aureus.

Materials:

-

2-AT test compound dissolved in DMSO.

-

Cation-adjusted Mueller-Hinton Broth (MHB).

-

S. aureus (e.g., ATCC 29213) inoculum, standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

-

Sterile 96-well microtiter plates.

-

Positive control antibiotic (e.g., Ciprofloxacin).

-

Resazurin sodium salt solution (viability indicator).

Methodology:

-

Serial Dilution: Prepare a two-fold serial dilution of the 2-AT test compound in MHB across the wells of a 96-well plate. The final volume in each well should be 50 µL. Concentrations typically range from 128 µg/mL to 0.25 µg/mL.

-

Inoculation: Dilute the standardized bacterial suspension in MHB so that a final inoculum of ~5 x 10⁵ CFU/mL is achieved when 50 µL is added to each well. Add 50 µL of this inoculum to each well containing the test compound, bringing the total volume to 100 µL.

-

Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours. The justification for this incubation period is to allow for sufficient bacterial growth in the absence of inhibition.

-

MIC Determination: After incubation, add 10 µL of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue (no growth) to pink (growth) indicates metabolic activity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth (i.e., the well remains blue).

Anti-inflammatory and Neuroprotective Roles

Beyond oncology and infectious disease, the 2-AT scaffold has proven valuable in modulating inflammation and neurodegeneration.

-

Anti-inflammatory: Derivatives have been synthesized that act as potent inhibitors of cyclooxygenase (COX-1/COX-2) enzymes and inducible nitric oxide synthase (iNOS), key mediators of the inflammatory response. [9][10]Certain compounds show high selectivity for the inducible COX-2 isoform, which is a desirable trait for reducing gastrointestinal side effects associated with non-selective NSAIDs. [9]* Neuroprotection: 2-Aminothiazoles are being investigated as therapeutic agents for Alzheimer's disease and other neurodegenerative disorders. A key mechanism is the inhibition of cyclin-dependent kinase 5 (CDK5), an enzyme whose hyperactivity is linked to the neuronal damage seen in these conditions.

The Double-Edged Sword: Privileged Structure vs. Toxicophore

While the 2-aminothiazole scaffold is celebrated for its therapeutic potential, it is also classified as a potential "structural alert" or toxicophore. [11]This concern arises from its susceptibility to metabolic activation by cytochrome P450 enzymes in the liver.

Mechanism of Toxicity: The primary metabolic liability is the oxidation of the C4-C5 double bond of the thiazole ring to form an unstable, electrophilic epoxide. This reactive metabolite can form covalent adducts with cellular macromolecules like DNA and proteins, potentially leading to idiosyncratic drug toxicity. [11]

Caption: Metabolic activation pathway of the 2-aminothiazole scaffold.

Mitigation Strategies: A self-validating system for medicinal chemists is to proactively address this liability. The most effective strategy is steric hindrance. Introducing substituents at the C4 and/or C5 positions of the thiazole ring makes epoxidation more difficult, shunting metabolism towards safer pathways. [11]The vast majority of successful, modern 2-AT drugs, including Dasatinib, incorporate this design principle, demonstrating that this potential liability can be effectively engineered out of lead compounds.

Conclusion and Future Perspectives

The 2-aminothiazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its unique electronic properties, synthetic tractability, and ability to engage with a diverse range of biological targets have solidified its role as a privileged structure. From life-saving cancer therapies to novel antimicrobials, its impact is undeniable.

Future research will undoubtedly focus on refining the scaffold's selectivity for specific targets, further minimizing off-target effects and toxicity. The continued exploration of novel substitution patterns and the creation of hybrid molecules that fuse the 2-AT core with other pharmacophores will open new avenues for treating complex diseases. As our understanding of disease biology deepens, the 2-aminothiazole scaffold will remain an essential tool in the arsenal of the medicinal chemist, enabling the design of safer and more effective medicines for the future.

References

-

Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre.

-

El-Gamal, M. I., & Baek, D. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.

-

El-Gamal, M. I., & Baek, D. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC.

-

Hussein, A. H. M., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances.

-

Worachartcheewan, A., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.

-

Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research.

-

Uglješić, D., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

El-Gamal, M. I., & Baek, D. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Oman University.

-

Google Patents. (n.d.). 2-aminothiazole derivative, preparation method, and use. Google Patents.

-

Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research.

-

Al-Ostath, A. I. (2020). The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. IntechOpen.

-

Matiadis, D., & Sagnou, M. (2021). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate.

-

Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed.

-

Lombardo, L. J., et al. (2006). 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. Journal of Medicinal Chemistry.

-

Kaplan, N., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters.

-

Deepti, V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica.

-

Ueda, S., et al. (2004). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. Chemical & Pharmaceutical Bulletin.

-

Sigma-Aldrich. (n.d.). 2-Aminothiazole. Sigma-Aldrich.

-

Benchchem. (n.d.). 2-Aminothiazoles: A Comparative Guide to their Structure-Activity Relationships in Drug Discovery. Benchchem.

-

Krátký, M., et al. (2020). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules.

-

Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 8. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05561A [pubs.rsc.org]

- 10. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Molecular weight and physicochemical characteristics of N-(4-methoxyphenyl)thiazol-2-amine

Technical Guide: N-(4-Methoxyphenyl)thiazol-2-amine

Part 1: Executive Summary & Structural Disambiguation

Compound Identity:

-

IUPAC Name: N-(4-Methoxyphenyl)-1,3-thiazol-2-amine[1]

-

Common Aliases: 2-(4-Methoxyanilino)thiazole; 4'-Methoxy-2-thiazolylamine.[1]

-

Molecular Formula: C₁₀H₁₀N₂OS[1]

-

Molecular Weight: 206.26 g/mol [1]

Critical Structural Distinction: Before proceeding, researchers must distinguish between two common isomers often confused in literature due to similar nomenclature. This guide focuses on Isomer A (the N-substituted form), as requested.

| Feature | Isomer A (Target) | Isomer B (Common Analog) |

| Name | N-(4-methoxyphenyl)thiazol-2-amine | 4-(4-methoxyphenyl)thiazol-2-amine |

| Structure | Thiazole ring with a p-anisidine group attached to the amine nitrogen at position 2.[1] | Thiazole ring with a p-methoxyphenyl group attached to Carbon-4; free primary amine at position 2.[1][2] |

| Connectivity | Thiazole-2-NH -Ar | H₂N-Thiazole-4-Ar |

| CAS RN | 15856-17-4 (Generic/Predicted) | 2104-04-3 |

| Key Synthesis | N-(4-methoxyphenyl)thiourea + Chloroacetaldehyde | Thiourea + 2-Bromo-4'-methoxyacetophenone |

Part 2: Physicochemical Characteristics

The following data characterizes the target molecule (N-substituted). Where experimental data is sparse for the specific core, values are derived from consensus cheminformatics models (ACD/Labs, ChemAxon) validated against the thiazole-2-amine scaffold.[1]

Table 1: Physicochemical Profile[1][4]

| Property | Value / Range | Technical Note |

| Molecular Weight | 206.26 g/mol | Monoisotopic Mass: 206.0514 |

| LogP (Octanol/Water) | 2.45 ± 0.3 (Predicted) | Moderately lipophilic; suitable for cell permeability.[1] |

| Topological Polar Surface Area (TPSA) | ~41.5 Ų | < 140 Ų indicates good oral bioavailability (Veber's Rules).[1] |

| H-Bond Donors | 1 | Secondary amine (-NH-).[1][3] |

| H-Bond Acceptors | 3 | Thiazole N, Thiazole S, Methoxy O. |

| pKa (Base) | ~2.5 - 3.0 | The thiazole nitrogen is weakly basic; the aniline nitrogen lone pair is delocalized, reducing basicity. |

| Solubility | Low (Water); High (DMSO, EtOH) | Soluble in DMSO >10 mM. Requires acidification for aqueous solubility. |

| Melting Point | 162–165 °C | Note: Isomer B melts higher (204–208 °C).[1] |

Part 3: Synthesis Protocols

Two primary routes exist: the Hantzsch Thiazole Synthesis (robust, scalable) and the Buchwald-Hartwig Cross-Coupling (modern, modular).

Method A: Hantzsch Cyclization (Recommended)

This method builds the thiazole ring onto the pre-existing aryl-amine framework.[1] It is preferred for its atom economy and avoidance of expensive transition metal catalysts.

Reagents:

-

1-(4-Methoxyphenyl)thiourea (Substrate)[1]

-

Chloroacetaldehyde (50% aq. solution) or Bromoacetaldehyde diethyl acetal[1]

-

Ethanol or DMF (Solvent)[1]

-

Sodium Bicarbonate (Neutralization)[1]

Protocol:

-

Dissolution: Dissolve 10 mmol of 1-(4-methoxyphenyl)thiourea in 20 mL of ethanol.

-

Addition: Add 11 mmol (1.1 eq) of chloroacetaldehyde dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]

-

Precipitation: Cool the reaction mixture to 0°C. The hydrohalide salt of the product may precipitate.

-

Neutralization: Pour the mixture into ice water and neutralize with saturated NaHCO₃ to pH 8.

-

Isolation: Filter the solid precipitate. Wash with cold water.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Method B: Buchwald-Hartwig Amination

Useful if 2-aminothiazole is the starting material.[1]

Reagents:

Protocol:

-

Combine 2-aminothiazole (1.0 eq), 4-iodoanisole (1.0 eq), and Cs₂CO₃ (2.0 eq) in dry dioxane.

-

Add Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) under Argon atmosphere.

-

Heat to 100°C for 12 hours.

-

Filter through Celite, concentrate, and purify.

Part 4: Visualization of Reaction Pathways

The following diagrams illustrate the mechanistic flow for both synthesis routes.

Figure 1: Comparative synthetic pathways.[1] Method A (Hantzsch) is preferred for regiospecificity.[1]

Part 5: Characterization & Quality Control

To validate the synthesis of N-(4-methoxyphenyl)thiazol-2-amine, the following spectral signatures must be confirmed.

1. ¹H NMR (DMSO-d₆, 400 MHz):

-

δ 9.8–10.2 ppm (s, 1H): N-H proton (Broad singlet, disappears with D₂O exchange).

-

δ 7.5–7.6 ppm (d, 2H): Aromatic protons of the phenyl ring (ortho to amine).[7]

-

δ 7.1–7.2 ppm (d, 1H): Thiazole C5-H (Doublet, characteristic coupling ~3.5 Hz).

-

δ 6.8–6.9 ppm (d, 2H): Aromatic protons of the phenyl ring (ortho to methoxy).

-

δ 6.7–6.8 ppm (d, 1H): Thiazole C4-H.

-

δ 3.75 ppm (s, 3H): Methoxy group (-OCH₃).[1]

2. Mass Spectrometry (ESI-MS):

-

[M+H]⁺: Observed peak at m/z 207.1.[1]

-

Fragmentation: Loss of methyl group ([M-15]⁺) or cleavage of the C-N bond may be observed at higher collision energies.[1]

Part 6: Biological Applications & Pharmacology

The N-phenylthiazol-2-amine scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere for other biaryl systems.[1]

1. Kinase Inhibition (TNIK/CDK): Derivatives of this scaffold are often explored as ATP-competitive inhibitors.[1] The secondary amine acts as a hinge binder, forming hydrogen bonds with the kinase backbone (e.g., Valine or Leucine residues in the hinge region).

-

Target: TNIK (Traf2- and Nck-interacting kinase) inhibitors often feature this core.[1]

-

Mechanism:[1][8][4] The thiazole ring positions the phenyl group into the hydrophobic pocket.

2. Anti-inflammatory Activity: The 4-methoxy substitution mimics the electronic properties of successful COX-2 inhibitors.[1]

3. Antimicrobial Agents: Schiff bases and amines derived from 2-aminothiazole have shown efficacy against Gram-positive bacteria (S. aureus) by disrupting cell wall synthesis.[1]

References

-

Hantzsch Synthesis Mechanism & Kinetics

- Krzyzosiak, W. J., et al. (1980).

-

Buchwald-Hartwig Amination of 2-Aminothiazoles

-

McGowan, M. A., et al. (2012).[4] "Palladium-Catalyzed N-Arylation of 2-Aminothiazoles." Journal of Organic Chemistry.

-

-

Physicochemical Data (Isomer Comparison)

-

Biological Scaffold Relevance (TNIK Inhibitors)

- Patent US20100216795A1. "TNIK inhibitor and the use." (Describes the N-phenylamino thiazole scaffold).

-

[1]

Sources

- 1. US20100216795A1 - Tnik inhibitor and the use - Google Patents [patents.google.com]

- 2. Thiazole, 2-amino-4-(p-methoxyphenyl)- [webbook.nist.gov]

- 3. library.dmed.org.ua [library.dmed.org.ua]

- 4. Palladium-Catalyzed N-Arylation of 2-Aminothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organic-chemistry.org [organic-chemistry.org]

- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 7. mdpi.com [mdpi.com]

- 8. op.niscair.res.in [op.niscair.res.in]

Whitepaper: A Multi-Pronged Strategy for the Identification and Validation of Drug Targets for Novel Thiazole-Based Compounds: A Case Study on N-(4-methoxyphenyl)thiazol-2-amine

An in-depth technical guide or whitepaper on the core.

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. N-(4-methoxyphenyl)thiazol-2-amine represents a foundational structure within this class, offering a rich starting point for drug discovery campaigns. However, like many novel chemical entities, its specific biological targets are not elucidated. This technical guide presents a comprehensive, multi-pronged strategy for the de novo identification and rigorous validation of molecular targets for uncharacterized compounds, using N-(4-methoxyphenyl)thiazol-2-amine as a representative case. We will detail a logical workflow that integrates computational prediction with established experimental methodologies, including affinity-based proteomics and biophysical validation, providing researchers with a robust framework for moving from a hit compound to a validated mechanism of action.

Introduction: The Thiazole Scaffold and the Target Identification Imperative

The thiazole ring is a cornerstone of medicinal chemistry, prized for its ability to engage in a wide range of non-covalent interactions and its presence in bioactive natural products like thiamine (Vitamin B1). Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. N-(4-methoxyphenyl)thiazol-2-amine is a classic example of this scaffold. While it may originate as a hit from a phenotypic screen or be designed as part of a chemical library, its therapeutic potential is unlocked only when its molecular target(s) and mechanism of action are understood.

Identifying a drug's target is the pivotal first step in modern drug development. It transforms a "black box" compound with an interesting biological effect into a tool for understanding and modulating disease pathology. This guide provides the strategic and technical framework for this critical process.

Phase 1: In Silico Target Prediction and Hypothesis Generation

Before committing to resource-intensive wet lab experiments, a robust in silico (computational) analysis can generate a high-quality, ranked list of potential protein targets. This initial step leverages the principle of chemical similarity: molecules with similar structures often interact with similar protein targets.

The Rationale Behind Computational Prediction

Computational methods analyze the 2D and 3D structure of N-(4-methoxyphenyl)thiazol-2-amine and compare it against vast databases of known ligands and their annotated protein targets. This allows for the rapid generation of testable hypotheses, saving significant time and resources.

Recommended Tools and Workflow

A standard workflow involves using multiple, mechanistically distinct platforms to achieve a consensus prediction.

-

SwissTargetPrediction: This server predicts targets based on a combination of 2D and 3D similarity measures to known ligands.

-

PharmMapper: This tool employs a pharmacophore mapping approach, identifying targets that have a binding site complementary to the key chemical features of the query molecule.

-

SuperPred: This platform uses a machine learning model trained on the molecular fingerprints of known ligands and their targets.

Protocol 1: Consensus-Based In Silico Target Prediction

-

Input: Obtain the canonical SMILES string for N-(4-methoxyphenyl)thiazol-2-amine: COc1ccc(cc1)Nc2nccs2.

-

Submission: Submit the SMILES string to the SwissTargetPrediction, PharmMapper, and SuperPred web servers.

-

Data Aggregation: Export the ranked lists of potential targets from each platform.

-

Analysis: Identify targets that appear in the results from at least two of the three platforms. These "consensus hits" represent the highest-priority candidates for experimental validation. Common predicted target classes for this scaffold may include kinases, G-protein coupled receptors (GPCRs), and certain metabolic enzymes.

In Silico Workflow Diagram

Caption: Workflow for in silico target prediction using a consensus approach.

Phase 2: Experimental Target Identification

While in silico methods provide hypotheses, direct experimental evidence is required to identify bona fide binding partners within a complex biological system. The primary methods for this are unbiased and rely on the physical interaction between the compound and its target protein(s).

Affinity-Based Proteomics: Fishing for Targets

The most direct method is affinity chromatography coupled with mass spectrometry (MS). This technique involves immobilizing the compound of interest onto a solid support (resin) and using it as "bait" to capture binding proteins from a cell or tissue lysate.

The Causality Behind Probe Design: A critical step is the design of a chemical probe. N-(4-methoxyphenyl)thiazol-2-amine must be modified with a linker arm for attachment to the resin. The attachment point must be chosen carefully to minimize disruption of the key chemical features responsible for protein binding. For this molecule, derivatization could be explored at the phenyl ring, away from the core thiazole-amine structure, which is likely critical for interaction.

Protocol 2: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: Synthesize a derivative of N-(4-methoxyphenyl)thiazol-2-amine containing a linker (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or alkyne).

-

Immobilization: Covalently attach the probe to an activated resin (e.g., NHS-activated Sepharose or Azide-agarose via click chemistry). A "control" resin, where only the linker is attached, must also be prepared.

-

Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

-

Incubation: Incubate the lysate with both the "bait" resin and the "control" resin.

-

Washing: Perform a series of stringent washes to remove non-specific binding proteins.

-

Elution: Elute the specifically bound proteins. This can be done using a generic denaturant (like SDS-PAGE buffer) or, more elegantly, by competitive elution with an excess of the original, free N-(4-methoxyphenyl)thiazol-2-amine. Competitive elution provides a higher degree of confidence in the specificity of the interaction.

-

Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Candidate targets are proteins that are significantly enriched in the eluate from the "bait" resin compared to the "control" resin.

Cellular Thermal Shift Assay (CETSA): A Label-Free Approach

CETSA is a powerful, in-cell technique that identifies targets without requiring any chemical modification of the compound. It is based on the principle that when a drug binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.

Protocol 3: Isothermal Dose-Response CETSA

-

Cell Treatment: Treat intact cells with a range of concentrations of N-(4-methoxyphenyl)thiazol-2-amine, alongside a vehicle control (e.g., DMSO).

-

Heating: Heat the treated cells at a specific temperature that induces partial denaturation of the target protein (this temperature must be optimized).

-

Lysis & Fractionation: Lyse the cells and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.

-

Protein Quantification: Analyze the soluble fractions using a quantitative proteomics approach like MS (for unbiased discovery) or by Western blot if you are testing a specific candidate from the in silico analysis.

-

Data Analysis: A target protein will show a dose-dependent increase in its abundance in the soluble fraction upon treatment with the compound, indicating stabilization.

Comparison of Target Identification Methods

| Method | Principle | Advantages | Disadvantages |

| Affinity Chromatography | Immobilized compound captures binding partners from lysate. | Direct physical interaction; identifies high-affinity binders well. | Requires chemical modification (probe synthesis); risk of steric hindrance; may miss weak binders. |

| CETSA | Ligand binding alters protein thermal stability. | Label-free (uses unmodified compound); performed in intact cells, preserving native protein complexes. | Requires specific antibodies or advanced proteomics; may not work for all targets (e.g., membrane proteins). |

Phase 3: Rigorous Target Validation

Identifying a list of potential binding partners is not the end goal. Each high-priority candidate must be validated through orthogonal, quantitative assays to confirm a direct and functionally relevant interaction.

Step 1: Confirming Direct Biophysical Interaction

The first step is to prove that the compound physically binds to the purified candidate protein.

-

Surface Plasmon Resonance (SPR): This technique immobilizes the purified protein on a sensor chip and flows the compound over it. Binding is detected in real-time, providing kinetic data on association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D), a measure of binding affinity.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event in solution. It is the gold standard for determining binding thermodynamics and stoichiometry without any labeling or immobilization.

Step 2: Demonstrating Functional Modulation

If the validated target is an enzyme, the compound must be shown to modulate its activity.

Protocol 4: In Vitro Enzyme Kinetics Assay

-

Reagents: Obtain the purified, active target enzyme and a suitable substrate that produces a detectable signal (e.g., colorimetric, fluorescent).

-

Assay: Perform the enzymatic reaction in the presence of varying concentrations of N-(4-methoxyphenyl)thiazol-2-amine.

-

Analysis: Measure the rate of product formation. A change in the reaction rate (inhibition or activation) demonstrates functional modulation. Determine the IC50 (for inhibitors) or EC50 (for activators) value.

Step 3: Establishing In-Cell Target Engagement

Finally, it is crucial to demonstrate that the compound's effect on the cell is a direct consequence of its interaction with the target.

-

Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein in a cell line. If N-(4-methoxyphenyl)thiazol-2-amine loses its phenotypic effect in these modified cells, it provides strong evidence that the effect is target-dependent.

-

Overexpression: Conversely, overexpressing the target protein may sensitize the cells to the compound.

Target Validation Cascade Diagram

Caption: A sequential workflow for the rigorous validation of candidate drug targets.

Conclusion and Future Directions

The journey from a promising chemical scaffold like N-(4-methoxyphenyl)thiazol-2-amine to a validated drug target is a systematic process of hypothesis generation, experimental testing, and rigorous validation. By integrating in silico prediction with orthogonal experimental approaches such as affinity proteomics and CETSA, researchers can efficiently identify high-quality candidate targets. Subsequent validation through biophysical, biochemical, and cell-based assays provides the necessary evidence to confirm the mechanism of action. This validated target-compound pair forms the essential foundation for any successful drug discovery program, enabling subsequent efforts in lead optimization, preclinical development, and ultimately, the creation of novel therapeutics.

References

Comprehensive Toxicity and Safety Profile: N-(4-Methoxyphenyl)thiazol-2-amine

This in-depth technical guide provides a comprehensive toxicity and safety overview of 4-(4-methoxyphenyl)thiazol-2-amine (CAS 2104-04-3), while also addressing the structural distinction from its N-substituted isomer.

Document Control:

-

Subject: 4-(4-Methoxyphenyl)thiazol-2-amine (and structural isomers)

-

CAS Registry Number: 2104-04-3 (Primary Commercial Isomer)

-

Classification: 2-Aminothiazole Derivative / Pharmacophore

-

Audience: Medicinal Chemists, Toxicologists, HSE Officers

Executive Summary & Structural Disambiguation

N-(4-methoxyphenyl)thiazol-2-amine refers to a chemical class often subject to nomenclature ambiguity. In commercial and safety databases, the primary available compound is 4-(4-methoxyphenyl)thiazol-2-amine (CAS 2104-04-3), where the methoxyphenyl group is attached to the carbon at position 4 of the thiazole ring.

However, the literal IUPAC interpretation (N-substituted) refers to 2-(4-methoxyanilino)thiazole , a privileged scaffold in kinase inhibitors (e.g., TNIK inhibitors). This guide primarily focuses on the safety data of the commercially prevalent CAS 2104-04-3 , while noting relevant biological activities of the N-substituted scaffold where applicable for drug development contexts.

Chemical Identity (Primary Subject)

| Property | Detail |

| IUPAC Name | 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine |

| Common Synonyms | 2-Amino-4-(4-methoxyphenyl)thiazole; 4'-Methoxy-2-thiazolamine |

| CAS Number | 2104-04-3 |

| Molecular Formula | C₁₀H₁₀N₂OS |

| Molecular Weight | 206.26 g/mol |

| Appearance | White to light yellow crystalline powder |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |

Hazard Identification (GHS Classification)

Based on Safety Data Sheets (SDS) from major suppliers (TCI, Sigma-Aldrich) and calculated toxicity models, the compound is classified as a Category 4 acute toxin.

GHS Label Elements[3][4][5]

-

Signal Word: WARNING

-

Pictogram: GHS07 (Exclamation Mark)

Hazard Statements

| Code | Hazard Description | Category |

| H302 | Harmful if swallowed. | Acute Tox. 4 (Oral) |

| H315 | Causes skin irritation.[1][2] | Skin Irrit. 2 |

| H319 | Causes serious eye irritation.[1] | Eye Irrit. 2A |

| H335 | May cause respiratory irritation. | STOT SE 3 |

Precautionary Statements (Core)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do.[4][3] Continue rinsing.[4][3][5]

Toxicological Profile & Mechanisms

Acute Toxicity

-

Oral LD50: Data for the specific CAS 2104-04-3 is often extrapolated from the 2-aminothiazole class. Typical LD50 values for 4-aryl-2-aminothiazoles range between 300–2000 mg/kg (Rat, Oral).

-

Dermal/Inhalation: Specific quantitative data is limited; however, the compound is a confirmed irritant. High concentrations of dust may cause mucosal inflammation.

Mechanistic Toxicology (Structural Alerts)

The 2-aminothiazole moiety is a known structural alert in drug discovery due to potential metabolic activation.

-

Bioactivation (P450-mediated): The thiazole ring can undergo bioactivation by Cytochrome P450 enzymes (CYP2D6, CYP3A4). This can lead to the formation of reactive intermediates (e.g., epoxides or thio-iminiums) capable of covalent binding to hepatic proteins, potentially causing Drug-Induced Liver Injury (DILI).

-

Aniline-like Toxicity: If metabolic cleavage occurs, the 4-methoxyphenyl moiety can release p-anisidine (4-methoxyaniline). p-Anisidine is a known methemoglobin-forming agent and a potential carcinogen (Category 2).

-

Tubulin Interference: Derivatives of N-(4-methoxyphenyl)thiazol-2-amine have been identified as tubulin polymerization inhibitors (binding to the colchicine site). While therapeutic for cancer, this mechanism implies cytotoxicity to rapidly dividing healthy cells (bone marrow, gut epithelium).

Genotoxicity

-

Ames Test: 2-aminothiazoles often show mixed results. While many are negative, the presence of the free amino group (

) poses a risk of N-hydroxylation to mutagenic hydroxylamines. -

Recommendation: Treat as a potential weak genotoxin until specific Ames data (strains TA98, TA100) confirms negativity.

Metabolic Pathways & Signaling (Visualization)

The following diagram illustrates the potential metabolic fate and biological interactions of the compound, highlighting the divergence between the C-substituted (Commercial) and N-substituted (Kinase Inhibitor) scaffolds.

Figure 1: Potential metabolic activation pathways leading to toxicity and pharmacological targets of the isomer.

Experimental Protocols for Safety Validation

To validate the safety profile of this compound in a research setting, the following protocols are recommended.

Protocol A: MTT Cytotoxicity Assay (In Vitro)

Purpose: Determine the IC50 value to establish a safe handling concentration and therapeutic window.

-

Cell Line Preparation: Culture HepG2 (liver) and HEK293 (kidney) cells in DMEM + 10% FBS.

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h. -

Compound Treatment:

-

Dissolve 4-(4-methoxyphenyl)thiazol-2-amine in DMSO (Stock 10 mM).

-

Prepare serial dilutions (0.1 µM to 100 µM) in culture medium.

-

Control: DMSO vehicle (max 0.5%).

-

-

Incubation: Treat cells for 48h at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate 4h.

-

Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

-

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Protocol B: Ames Test (Salmonella typhimurium)

Purpose: Assess mutagenic potential (Critical for amino-thiazoles).

-

Strains: Use TA98 (frameshift) and TA100 (base-pair substitution).

-

Activation: Perform assay with and without S9 metabolic activation mix (rat liver extract) to detect bioactivated mutagens.

-

Dosing: Test 5 concentrations (e.g., 5, 10, 50, 100, 500 µ g/plate ).

-

Incubation: 48h at 37°C.

-

Scoring: Count revertant colonies. A 2-fold increase over background indicates mutagenicity.

Safe Handling & Occupational Hygiene[4][9]

Engineering Controls:

-

Use only in a chemical fume hood.

-

Local exhaust ventilation is required if dust is generated.

Personal Protective Equipment (PPE):

-

Respiratory: N95 (US) or P1 (EU) dust mask for solid handling.

-

Hand: Nitrile rubber gloves (min thickness 0.11 mm).

-

Eye: Safety glasses with side shields or chemical goggles.

Spill Response:

-

Isolate: Evacuate the immediate area.

-

PPE: Don full PPE (Gloves, Goggles, Mask).

-

Contain: Sweep up dry solid avoiding dust generation. Dampen with water if necessary to suppress dust.

-

Disposal: Place in a sealed container labeled "Hazardous Waste - Toxic Organic".

References

-

PubChem. (2025).[1] Compound Summary: 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine (CID 159644). National Library of Medicine. [Link]

-

Wang, Z., et al. (2013). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. PubMed Central. [Link]

-

New Jersey Department of Health. (2018). Hazardous Substance Fact Sheet: 4-Aminodiphenyl (Related Aniline Toxicity Reference). [Link]

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for N-(4-methoxyphenyl)thiazol-2-amine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Detailed Technical Protocol & Application Guide.

Introduction & Pharmacological Relevance

The N-arylthiazol-2-amine pharmacophore is a privileged scaffold in modern medicinal chemistry, frequently embedded in kinase inhibitors, antimicrobial agents, and antitumor drugs. Specifically, N-(4-methoxyphenyl)thiazol-2-amine serves as a critical building block and active pharmaceutical ingredient (API) precursor. Its electron-rich methoxy substituent modulates the electronic density of the thiazole ring, influencing both target binding affinity (e.g.,

This application note details two orthogonal, self-validating synthetic pathways for this compound: the traditional, highly scalable Hantzsch Thiazole Synthesis , and the modular, late-stage Buchwald-Hartwig Cross-Coupling .

Mechanistic Rationale & Pathway Selection

As a synthetic chemist, selecting the correct pathway depends on your project's constraints (scale, cost, or library generation).

Route A: The Aqueous Hantzsch Approach

The Hantzsch synthesis constructs the thiazole ring de novo. Reacting an

Route B: The Buchwald-Hartwig C-N Coupling Approach

For late-stage functionalization, cross-coupling pre-formed 2-aminothiazole with 4-bromoanisole is preferred. Causality in Design: 2-Aminothiazoles are notoriously challenging nucleophiles. Their

Route A: Aqueous Hantzsch Thiazole Synthesis

Schematic workflow of the Hantzsch thiazole synthesis via in situ acetal deprotection.

Step-by-Step Protocol

Materials: N-(4-methoxyphenyl)thiourea (1.0 equiv), 2-chloro-1,1-dimethoxyethane (1.05 equiv), concentrated HCl (catalytic), deionized water.

-

Reagent Suspension: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend N-(4-methoxyphenyl)thiourea (10.0 mmol, 1.82 g) in 50 mL of deionized water.

-

Activation: Add 2-chloro-1,1-dimethoxyethane (10.5 mmol, 1.31 g) to the suspension, followed by 3–5 drops of concentrated HCl (37%). Note: The acid is critical for the in situ deprotection of the acetal.

-

Thermal Cyclization: Heat the reaction mixture to 80 °C. The suspension will initially clarify as the intermediates dissolve, followed by the precipitation of the product as a hydrochloride salt.

-

In-Process Control (IPC): After 2 hours, sample the reaction. Quench an aliquot in saturated

and extract with EtOAc. Analyze via TLC (Hexanes:EtOAc 6:4) or LC-MS. Proceed to the next step when the thiourea peak area is <2%. -

Neutralization & Isolation: Cool the mixture to 0–5 °C in an ice bath. Slowly add saturated aqueous

until the pH reaches 8.0, liberating the free base. -

Purification: Filter the resulting solid under vacuum, wash with cold deionized water (2 x 20 mL), and recrystallize from hot ethanol to yield pure N-(4-methoxyphenyl)thiazol-2-amine.

Route B: Palladium-Catalyzed C-N Cross-Coupling

Simplified Buchwald-Hartwig catalytic cycle for the N-arylation of 2-aminothiazole.

Step-by-Step Protocol

Materials: 2-Aminothiazole (1.2 equiv), 4-bromoanisole (1.0 equiv), [(allyl)Pd(tBuBrettPhos)]OTf (1.5 mol%),

-

Inert Atmosphere Preparation: This reaction is highly sensitive to oxygen. In a nitrogen-filled glovebox or using strict Schlenk techniques, charge an oven-dried 20 mL reaction vial with 2-aminothiazole (1.2 mmol, 120 mg), 4-bromoanisole (1.0 mmol, 187 mg), and finely milled anhydrous

(1.4 mmol, 193 mg)[3]. -

Catalyst Loading: Add the pre-catalyst[(allyl)Pd(tBuBrettPhos)]OTf (1.5 mol%, ~12 mg). Note: The cationic

-allyl complex ensures rapid generation of the active Pd(0) species without requiring high temperatures for pre-catalyst activation[3]. -

Solvent Addition: Add 2.0 mL of rigorously degassed anhydrous t-BuOH. Seal the vial with a PTFE-lined septum cap.

-

Coupling Reaction: Transfer the vial to a pre-heated oil bath or heating block at 110 °C. Stir vigorously (800 rpm) for 12–16 hours.

-

In-Process Control (IPC): Cool a 10

L aliquot, dilute with 1 mL acetonitrile, filter through a micro-syringe filter, and analyze via UPLC-MS. Look for the disappearance of the 4-bromoanisole signal. -

Workup & Isolation: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 40% EtOAc in Hexanes).

Quantitative Method Comparison

To assist in route selection, the quantitative and operational metrics of both validated protocols are summarized below:

| Metric | Route A: Hantzsch Synthesis | Route B: Buchwald-Hartwig Coupling |

| Primary Reagents | N-(4-methoxyphenyl)thiourea, Acetal | 2-aminothiazole, 4-bromoanisole |

| Catalytic System | None (Acid Mediated) | [(allyl)Pd(tBuBrettPhos)]OTf |

| Solvent System | Water / Ethanol (Green) | t-BuOH (Anhydrous) |

| Reaction Time | 2 – 4 hours | 12 – 16 hours |

| Typical Yield | 75% – 85% | 70% – 85% |

| Atom Economy | High (Water/Methanol byproducts) | Moderate (Generates stoichiometric salts) |

| Primary Application | Large-scale API synthesis, Cost-sensitive | Late-stage library generation, SAR studies |

Analytical Validation & Characterization

To ensure a self-validating system, verify the identity and purity of the isolated N-(4-methoxyphenyl)thiazol-2-amine against the following expected analytical benchmarks:

-

LC-MS (ESI+): Expected

at m/z 207.06. -

H NMR (400 MHz,

- 8.35 (br s, 1H, NH )

- 7.28 (d, J = 8.8 Hz, 2H, Ar-H )

- 7.15 (d, J = 3.6 Hz, 1H, Thiazole-H )

- 6.92 (d, J = 8.8 Hz, 2H, Ar-H )

- 6.55 (d, J = 3.6 Hz, 1H, Thiazole-H )

-

3.81 (s, 3H, -OCH

References

- Title: Molecular docking and glucosidase inhibition studies of novel N-arylthiazole-2-amines and Ethyl 2-[aryl(thiazol-2-yl)

- Source: nih.gov (PMC)

- Title: Generating Active “L-Pd(0)

Sources

Optimal reaction conditions for synthesizing N-(4-methoxyphenyl)thiazol-2-amine

Executive Summary

This application note details the optimal reaction conditions for the synthesis of N-(4-methoxyphenyl)thiazol-2-amine (CAS: 7005-06-3), a critical pharmacophore in the development of kinase inhibitors and anti-inflammatory agents.

While classical cyclization methods exist, this guide prioritizes a Buchwald-Hartwig Cross-Coupling protocol as the "Gold Standard" for medicinal chemistry due to its modularity, high functional group tolerance, and use of commercially available building blocks. A robust, cost-effective Hantzsch Thiazole Synthesis protocol is provided as a secondary method for large-scale preparation.

Retrosynthetic Analysis & Strategy

The synthesis of N-aryl-2-aminothiazoles can be approached via two distinct logic paths. The choice of method depends on the available starting materials and the scale of the reaction.

Strategic Workflow Diagram

Figure 1: Retrosynthetic logic flow comparing the modular coupling approach (Method A) vs. the linear cyclization approach (Method B).

Method A: Buchwald-Hartwig Cross-Coupling (Optimal Protocol)

This protocol is preferred for drug discovery workflows because it allows for the rapid diversification of the aryl ring without synthesizing new thiourea precursors.

Reaction Mechanism

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the aryl halide, amine coordination, deprotonation, and reductive elimination.

Figure 2: Simplified catalytic cycle for the Pd-catalyzed amination of 2-aminothiazole.

Optimized Experimental Protocol

Reaction Scale: 1.0 mmol Expected Yield: 85-92% Time: 4-6 hours

Reagents:

-

Substrate A: 4-Bromoanisole (187 mg, 1.0 mmol)

-

Substrate B: 2-Aminothiazole (120 mg, 1.2 mmol)

-

Catalyst: Pd(OAc)₂ (11 mg, 5 mol%)

-

Ligand: Xantphos (43 mg, 7.5 mol%) or BINAP (46 mg, 7.5 mol%)

-

Base: Cs₂CO₃ (488 mg, 1.5 mmol)

-

Solvent: 1,4-Dioxane (anhydrous, 4 mL)

Step-by-Step Procedure:

-

Setup: Oven-dry a 10 mL microwave vial or a Schlenk tube equipped with a magnetic stir bar.

-

Charging: Add Pd(OAc)₂, Xantphos, Cs₂CO₃, and 2-Aminothiazole to the vial.

-

Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes (3 cycles of vac/fill).

-

Liquid Addition: Add 4-Bromoanisole (if liquid) and anhydrous 1,4-Dioxane via syringe through the septum.

-

Reaction: Heat the mixture to 100°C in an oil bath or microwave reactor. Stir vigorously.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 7:3) or LCMS. Conversion should be complete within 4-6 hours.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium residue.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (SiO₂, gradient 10-40% EtOAc in Hexanes).

Critical Parameter Optimization

| Parameter | Optimal Choice | Rationale |

| Ligand | Xantphos | Bidentate ligand with wide bite angle; prevents catalyst poisoning by the thiazole sulfur. |

| Base | Cs₂CO₃ | Weaker bases like carbonate are preferred over NaOtBu to prevent side reactions with the thiazole ring. |

| Solvent | Dioxane | High boiling point and good solubility for Cs₂CO₃; Toluene is a viable alternative. |

Method B: Hantzsch Thiazole Synthesis (Scale-Up Protocol)

This method involves the condensation of a thiourea derivative with an

Reaction Scheme

Step 1: Preparation of N-(4-methoxyphenyl)thiourea (if not purchased). Step 2: Cyclization with Chloroacetaldehyde.

Detailed Protocol

Reaction Scale: 10.0 mmol Expected Yield: 75-85%

Reagents:

-

Substrate: N-(4-methoxyphenyl)thiourea (1.82 g, 10 mmol)

-

Reagent: Chloroacetaldehyde (50% wt. in water) (1.90 mL, ~12 mmol)

-

Solvent: Ethanol (20 mL)

-

Base (Workup): NaHCO₃ (sat. aq.)

Step-by-Step Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve N-(4-methoxyphenyl)thiourea in Ethanol (20 mL).

-

Addition: Add Chloroacetaldehyde solution dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (80°C) for 3-4 hours. The solution will typically turn clear and then may darken slightly.

-

Monitoring: Check TLC for the disappearance of thiourea.

-

Precipitation: Cool the reaction mixture to room temperature. The hydrobromide/hydrochloride salt of the product may precipitate.

-